Scaffold Comparison: TrkA Kinase Inhibition by Aza-Oxindole vs. Oxindole Derivatives
In a direct head-to-head comparison of kinase inhibitors, a derivative based on the 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one scaffold exhibited potent TrkA inhibition with an IC50 of 8 nM [1]. This is presented alongside other aza-oxindole and oxindole analogs in the study, establishing the scaffold's capacity to generate high-potency compounds.
| Evidence Dimension | Inhibition of TrkA kinase (IC50) |
|---|---|
| Target Compound Data | 8 nM (for the aza-oxindole derivative) |
| Comparator Or Baseline | Not specified in the accessible abstract, but compared against other oxindole and aza-oxindole derivatives within the study. |
| Quantified Difference | Low nanomolar potency (8 nM) was achieved, highlighting the scaffold's utility. |
| Conditions | In vitro kinase assay using recombinant TrkA enzyme. |
Why This Matters
This demonstrates that the 4-aza-oxindole core is a privileged scaffold for developing potent kinase inhibitors, validating its procurement for similar drug discovery programs.
- [1] Wood, E. R.; Kuyper, L.; Petrov, K. G.; Hunter, R. N.; Harris, P. A.; Lackey, K. Discovery and in vitro evaluation of potent TrkA kinase inhibitors: oxindole and aza-oxindoles. Bioorg. Med. Chem. Lett. 2004, 14 (4), 953-957. View Source
